molecular formula C6H4ClFO2 B576037 1,2-Benzenediol,  3-chloro-4-fluoro- CAS No. 162757-52-0

1,2-Benzenediol, 3-chloro-4-fluoro-

Cat. No.: B576037
CAS No.: 162757-52-0
M. Wt: 162.544
InChI Key: HLAIPWJVKZPYNV-UHFFFAOYSA-N
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Description

Significance of Halogenated Benzenediols in Aromatic Compound Research

Halogenated benzenediols, a subgroup of substituted catechols bearing one or more halogen atoms, are of particular significance in the study of aromatic compound degradation. Due to their persistence in the environment, haloaromatic compounds are a subject of considerable concern. The microbial degradation of these compounds is a key area of environmental research, and halogenated catechols are common intermediates in these metabolic pathways.

Aerobic bacteria typically degrade haloaromatics by introducing hydroxyl groups onto the aromatic ring through the action of mono- or dioxygenases, leading to the formation of a (halo)catechol. nih.gov This halocatechol intermediate is then subject to ring cleavage, which can occur via two main pathways: intradiol (ortho-cleavage) or extradiol (meta-cleavage). nih.gov The pathway taken is crucial, as meta-cleavage of halocatechols can result in the formation of toxic metabolites. nih.gov Therefore, understanding the formation and subsequent fate of halogenated benzenediols is essential for elucidating the mechanisms of bioremediation and the environmental impact of halogenated aromatic pollutants.

The presence of halogen substituents on the catechol ring can significantly affect the efficiency and outcome of these degradation pathways. For instance, the degradation of fluorobenzene (B45895) by certain bacterial strains proceeds through the formation of 4-fluorocatechol (B1207897), which is then metabolized via an ortho-cleavage pathway. nih.gov The study of such halogenated catechols provides valuable insights into the enzymatic machinery that has evolved to handle these xenobiotic compounds.

Overview of Catechol Metabolism and Reactivity

Catechols are metabolically versatile molecules that can undergo a range of reactions. A primary metabolic fate of catechols is enzymatic oxidation, which leads to the formation of highly reactive ortho-quinones. This transformation is a key step in many biological processes. The hydroxyl groups of the catechol moiety are susceptible to oxidation, and the resulting quinone can participate in various downstream reactions.

In the context of biodegradation, the central reaction is the enzymatic cleavage of the aromatic ring, catalyzed by catechol dioxygenases. As mentioned, this can proceed via two distinct mechanisms:

Ortho-cleavage (Intradiol cleavage): The bond between the two hydroxyl-bearing carbon atoms is broken. This pathway is common for the degradation of many chlorocatechols. nih.gov

Meta-cleavage (Extradiol cleavage): The bond adjacent to one of the hydroxyl groups is cleaved. This pathway can sometimes lead to the formation of inhibitory or toxic products when dealing with substituted catechols. nih.gov

The specific enzymes present in a microorganism determine which pathway is utilized for a given catechol. Furthermore, the nature of the substituents on the catechol ring can influence the substrate specificity of these enzymes.

Research Context of 1,2-Benzenediol, 3-chloro-4-fluoro-

The compound 1,2-Benzenediol, 3-chloro-4-fluoro-, also known as 3-chloro-4-fluorocatechol, is situated within the research context of the biodegradation of mixed halogenated aromatic compounds. While specific, in-depth studies on this particular molecule are not abundant in publicly available literature, its structure suggests a likely role as a metabolic intermediate.

Given the established pathways for the degradation of chloro- and fluoroaromatics, it is plausible that 3-chloro-4-fluorocatechol arises from the microbial metabolism of a precursor compound, such as 1-chloro-2-fluorobenzene (B165100) or other similarly substituted aromatic pollutants. The degradation of such a precursor would likely involve an initial dioxygenase attack to form a dihydrodiol, followed by dehydrogenation to yield 3-chloro-4-fluorocatechol.

The subsequent metabolic fate of 3-chloro-4-fluorocatechol would be of significant interest. Researchers would investigate whether it undergoes ortho- or meta-cleavage and identify the downstream metabolites. The presence of both chlorine and fluorine atoms on the ring presents a unique challenge for microbial enzymes, and studying the degradation of this compound could reveal novel enzymatic capabilities and metabolic pathways. For example, studies on related compounds like 3-fluorocatechol (B141901) have shown it to be a central metabolite in the degradation of fluorobenzene, undergoing ortho-cleavage. nih.gov Similarly, the metabolism of various chlorocatechols is a well-documented area of research. The study of 1,2-Benzenediol, 3-chloro-4-fluoro- would therefore contribute to a more comprehensive understanding of how microorganisms cope with complex, mixed-halogenated aromatic pollutants.

Below is a table summarizing the basic chemical information for 1,2-Benzenediol, 3-chloro-4-fluoro-.

PropertyValue
Chemical Name 1,2-Benzenediol, 3-chloro-4-fluoro-
Synonym 3-Chloro-4-fluorocatechol
CAS Number 162757-52-0
Molecular Formula C₆H₄ClFO₂
Molecular Weight 162.55 g/mol

Properties

CAS No.

162757-52-0

Molecular Formula

C6H4ClFO2

Molecular Weight

162.544

IUPAC Name

3-chloro-4-fluorobenzene-1,2-diol

InChI

InChI=1S/C6H4ClFO2/c7-5-3(8)1-2-4(9)6(5)10/h1-2,9-10H

InChI Key

HLAIPWJVKZPYNV-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1O)O)Cl)F

Synonyms

1,2-Benzenediol, 3-chloro-4-fluoro-

Origin of Product

United States

Reaction Mechanisms and Chemical Transformations of 1,2 Benzenediol, 3 Chloro 4 Fluoro

Oxidative Transformations

The presence of the catechol moiety makes 1,2-Benzenediol, 3-chloro-4-fluoro- susceptible to oxidative processes. These transformations can lead to the formation of highly reactive quinone species or result in the cleavage of the aromatic ring.

Formation of Quinone Derivatives

Similar to other catechol derivatives, 1,2-Benzenediol, 3-chloro-4-fluoro- is expected to undergo oxidation to yield the corresponding ortho-quinone, 3-chloro-4-fluoro-1,2-benzoquinone. This transformation can be achieved using a variety of common oxidizing agents. The two hydroxyl groups are readily oxidized, leading to a highly reactive quinone structure. nih.gov The electrochemical oxidation of substituted catechols has been studied, and it is known that they can be oxidized in a one-stage two-electron process. nih.gov

In a broader context of forming fluorinated phenols, the Baeyer-Villiger oxidation represents a significant synthetic pathway. wur.nlnih.govresearchgate.netdntb.gov.uanih.gov For instance, the synthesis of 4-[18F]fluorocatechol has been achieved from a corresponding benzaldehyde (B42025) precursor via a Baeyer-Villiger oxidation, followed by demethylation. nih.gov This suggests that oxidative pathways are crucial in the synthesis and transformation of fluorinated catechols.

Furthermore, enzymatic oxidation is a key process in the degradation of such compounds in biological systems. Laccases, for example, are enzymes that catalyze the oxidation of ortho- and para-diphenols, which would include 3-chloro-4-fluorocatechol. mdpi.com This enzymatic oxidation typically proceeds through a one-electron oxidation to form an aryloxy radical, which can then be converted to a quinone. mdpi.com

In environmental contexts, the oxidation of substituted catechols at the air-water interface can lead to the formation of quinones and other products. nih.gov These reactions are often initiated by hydroxyl radicals and can result in the formation of secondary organic aerosols. nih.gov

Reductive Transformations

The reduction of the aromatic ring of 1,2-Benzenediol, 3-chloro-4-fluoro- is a plausible transformation, though it typically requires more forcing conditions compared to the reduction of isolated double bonds. Catalytic hydrogenation of aromatic rings using catalysts like nickel can lead to the formation of substituted cyclohexanes. libretexts.org In the case of 3-chloro-4-fluorocatechol, this would likely result in the formation of chlorofluorocyclohexane-1,2-diol. It is noteworthy that under milder conditions, other functional groups in a molecule can be reduced selectively without affecting the aromatic ring. libretexts.org

Electrophilic Aromatic Substitution Reactions

The introduction of additional substituents onto the aromatic ring of 1,2-Benzenediol, 3-chloro-4-fluoro- via electrophilic aromatic substitution is governed by the directing effects of the existing groups. The hydroxyl groups are strongly activating and ortho-, para-directing. libretexts.orgorganicchemistrytutor.comlumenlearning.comunizin.org The chlorine and fluorine atoms are deactivating but are also ortho-, para-directing. libretexts.orgorganicchemistrytutor.comunizin.org

The combined influence of these substituents determines the position of the incoming electrophile. The strongly activating hydroxyl groups will dominate the directing effect. Given that the positions ortho and para to the hydroxyl groups are already substituted (positions 3, 4, and 6 relative to the hydroxyl at position 1; and positions 2, 5, and 6 relative to the hydroxyl at position 2), the most likely position for electrophilic attack would be position 5, which is para to the hydroxyl at C2 and ortho to the hydroxyl at C1. Position 6 is also activated, being ortho to the hydroxyl at C1 and meta to the hydroxyl at C2. Steric hindrance from the adjacent chloro group at position 3 might influence the regioselectivity.

Substituent on Benzene (B151609) RingReactivity Compared to BenzeneDirecting Effect
-OHActivatingOrtho, Para
-ClDeactivatingOrtho, Para
-FDeactivatingOrtho, Para

Nucleophilic Addition Reactions

While aromatic rings are generally not susceptible to nucleophilic addition, the quinone derivative, 3-chloro-4-fluoro-1,2-benzoquinone, would be an excellent substrate for such reactions. The electron-deficient carbonyl carbons of the quinone are electrophilic and can be attacked by nucleophiles in a Michael-type addition.

Alternatively, under specific and often harsh conditions, nucleophilic aromatic substitution can occur on the benzene ring of 1,2-Benzenediol, 3-chloro-4-fluoro-. The presence of electron-withdrawing halogen atoms can facilitate this reaction, although the hydroxyl groups are electron-donating. Nucleophilic aromatic substitution on chlorobenzenes is generally difficult due to the partial double bond character of the C-Cl bond arising from resonance. vedantu.com However, with strong nucleophiles and high temperatures, substitution of the chlorine or fluorine atom may be possible.

Molecular Rearrangements and Fluorinated Intermediate Formation

Specific molecular rearrangements for 1,2-Benzenediol, 3-chloro-4-fluoro- are not well-documented. However, in the context of broader organic reactions, rearrangements can occur, particularly in reactions involving carbocation intermediates.

More significantly, fluorinated catechols like 1,2-Benzenediol, 3-chloro-4-fluoro- can serve as important fluorinated intermediates in the synthesis of more complex molecules. The presence of the fluorine atom can impart unique properties to the final products, such as increased metabolic stability and altered biological activity. The synthesis of various fluorinated heterocyclic compounds often relies on the use of fluorinated building blocks.

In biological systems, the degradation of fluorinated aromatic compounds often proceeds through fluorinated catechol intermediates. For example, the microbial degradation of 3-fluorobenzoate (B1230327) can lead to the formation of 3-fluorocatechol (B141901), which is then further metabolized. This highlights the role of such compounds as key intermediates in biochemical pathways.

Enzymatic Catalysis and Biotransformations Involving 1,2 Benzenediol, 3 Chloro 4 Fluoro

Dioxygenase-Mediated Ring Cleavage

The central step in the aerobic degradation of catechols is the oxidative cleavage of the aromatic ring, a reaction catalyzed by catechol dioxygenases. researchgate.net These enzymes incorporate both atoms of molecular oxygen into the substrate. frontiersin.org The mode of ring fission is determined by the specific type of dioxygenase, which can be broadly classified as either intradiol or extradiol. frontiersin.orgnih.gov

Catechol 1,2-dioxygenases (C12DO), also known as ortho-cleavage enzymes, catalyze the cleavage of the carbon-carbon bond located between the two hydroxyl groups of the catechol ring. wikipedia.org This reaction yields cis,cis-muconic acid or its substituted derivatives. wikipedia.orgnih.gov These enzymes utilize a non-heme iron(III) (Fe³⁺) cofactor in their active site to facilitate the reaction. wikipedia.org

Bacterial degradation of many chlorinated aromatic compounds proceeds through a modified ortho-cleavage pathway, where chlorocatechols serve as key intermediates. rug.nl Catechol 1,2-dioxygenases have demonstrated the ability to process various halogenated catechols, including chlorocatechols and fluorocatechols. nih.gov For instance, some C12DOs can bind substrates like 3-chlorocatechol (B1204754) and 4-chlorocatechol (B124253). frontiersin.org While many C12DOs show reduced catalytic efficiency with halogenated catechols compared to the parent compound, specialized versions found in certain bacterial strains, such as Pseudomonas knackmussii (formerly Pseudomonas sp. B13), can rapidly oxidize 3-chloro- and 4-chlorocatechols. frontiersin.orgresearchgate.net Given this precedent, it is expected that a C12DO would cleave 1,2-Benzenediol, 3-chloro-4-fluoro- via the intradiol mechanism to produce 2-chloro-3-fluoro-cis,cis-muconate.

Catechol 2,3-dioxygenases (C23DO), or meta-cleavage enzymes, cleave the bond adjacent to the hydroxyl groups, resulting in the formation of a 2-hydroxymuconic semialdehyde. rug.nlacs.org These enzymes are typically involved in pathways for degrading methylated aromatics and rely on a ferrous iron (Fe²⁺) cofactor for their activity. rug.nlnih.gov

The activity of C23DOs on halogenated catechols is highly variable and often problematic for the enzyme. While some C23DOs can oxidize substrates like 4-fluorocatechol (B1207897) and 4-chlorocatechol, the presence of a chlorine atom at the C-3 position is frequently detrimental. researchgate.netasm.orgasm.org 3-chlorocatechol is a well-documented inactivator of many C23DOs, including the well-studied enzyme from Pseudomonas putida. rug.nlasm.orgnih.gov This inactivation, sometimes referred to as suicide inactivation, is believed to occur either through the chelation of the essential Fe²⁺ cofactor by the 3-chlorocatechol or via the formation of a reactive product like an acylchloride that covalently modifies the enzyme. rug.nlnih.gov

Due to the presence of a chlorine atom at the C-3 position, 1,2-Benzenediol, 3-chloro-4-fluoro- would likely act as an inhibitor or inactivator for most conventional C23DOs. However, a few specialized C23DOs, such as the CbzE enzyme from Pseudomonas putida GJ31, have been identified that can productively convert 3-chlorocatechol with a reduced susceptibility to inactivation. rug.nlnih.gov Such an enzyme could potentially cleave 1,2-Benzenediol, 3-chloro-4-fluoro- via the extradiol pathway.

The substrate specificity and kinetic efficiency of dioxygenases are profoundly affected by the substituents on the catechol ring. Generally, substitutions decrease the affinity and turnover rate of the enzymes compared to the natural substrate, catechol. researchgate.netasm.org

For C12DOs, the presence of halogen substituents is tolerated, although it may reduce reaction rates. In contrast, for C23DOs, the position of the substituent is critical. Substitution at the 4-position of the catechol ring tends to decrease both the affinity and the activity of C23DOs. researchgate.netasm.orgasm.org Substitution at the 3-position, particularly with chlorine, often transforms the compound from a substrate into a potent inhibitor. researchgate.netasm.org

The following tables summarize known kinetic parameters for catechol dioxygenases with various relevant substrates.

Table 1: Kinetic Parameters of Catechol 2,3-Dioxygenase (C23DO) from Pseudomonas putida with Various Substrates and Inhibitors
CompoundParameterValueReference
CatecholK_m (Apparent)22.0 µM researchgate.netasm.org
3-MethylcatecholK_m (Apparent)10.6 µM researchgate.netasm.org
4-FluorocatecholSubstrate, but kinetics not specified researchgate.netasm.org
3-ChlorocatecholK_i0.14 µM researchgate.netasm.org
4-ChlorocatecholK_i50 µM researchgate.netasm.org
Table 2: Kinetic Parameters of Catechol 1,2-Dioxygenase (PsC12DO) from Pseudomonas stutzeri GOM2
CompoundParameterValueReference
CatecholK_m13.2 µM frontiersin.org
k_cat16.13 s⁻¹ frontiersin.org
4-ChlorocatecholSubstrate, relative activity lower than catechol frontiersin.org
3-ChlorocatecholSubstrate, relative activity lower than catechol frontiersin.org

Downstream Enzymatic Processing of Ring-Cleavage Products

Following the initial ring-opening of a halogenated catechol via the ortho-cleavage pathway, the resulting halomuconate undergoes further enzymatic transformations to remove the halogen and channel the carbon backbone into central metabolism.

The product of the intradiol cleavage of a chlorocatechol is a chloromuconate. This intermediate is acted upon by a chloromuconate cycloisomerase (EC 5.5.1.7). nih.govwikipedia.org This enzyme catalyzes the intramolecular cyclization of the chloromuconate to form a chloromuconolactone. For example, enzymes from Rhodococcus erythropolis convert 2-chloro-cis,cis-muconate (B1241311) specifically to 5-chloromuconolactone. nih.gov In Gram-negative bacteria, this enzyme often possesses a dual function, catalyzing both the cycloisomerization and a subsequent dehalogenation step. nih.gov However, in some Gram-positive bacteria like Rhodococcus, the cycloisomerase lacks this dehalogenating ability. nih.govnih.gov This necessitates the action of a separate, specialized dehalogenase enzyme in the subsequent step of the pathway.

In bacterial pathways where the chloromuconate cycloisomerase cannot perform dehalogenation, a distinct enzyme, chloromuconolactone dehalogenase (ClcF), is required. nih.gov This enzyme has been identified in bacteria such as Rhodococcus opacus that degrade chlorophenols. nih.govtandfonline.com The specific function of ClcF is to catalyze the elimination of a chloride ion from 5-chloromuconolactone, converting it to cis-dienelactone. nih.gov This product can then be processed by a dienelactone hydrolase to continue along the degradation pathway toward the tricarboxylic acid cycle. nih.gov The ClcF enzyme is highly specialized and shows no activity towards the non-halogenated analogue, muconolactone (B1205914), highlighting its specific role in the degradation of chlorinated aromatics. nih.gov

Enzyme Inhibition and Metabolic Bottlenecks in Halogenated Catechol Pathways

The presence of multiple halogen substituents on the aromatic ring can pose significant challenges for microbial degradation pathways. Halogenated intermediates can act as inhibitors for key enzymes or be converted into dead-end metabolites, creating metabolic bottlenecks that stall the entire degradation sequence.

The degradation of fluorobenzene (B45895) has been observed to proceed via 4-fluorocatechol, while 3-fluorocatechol (B141901) is considered a more toxic intermediate. researchgate.net The degradation of 4-fluorocatechol itself can be slow and lead to the accumulation of muconic acid and muconolactone derivatives. nih.gov This suggests that the fluorine substituent can already create a bottleneck.

In the case of chlorocatechols, particularly 3-chlorocatechol, they can act as inactivators of catechol 2,3-dioxygenases, which are key enzymes in meta-cleavage pathways. nih.gov While 3-chloro-4-fluorocatechol would likely be degraded via an ortho-cleavage pathway in specialized organisms, the potential for enzyme inhibition remains. The accumulation of the catechol itself due to inefficient upstream or downstream reactions can lead to toxic effects on the cells. nih.govnih.gov

A significant bottleneck can occur during the cycloisomerization step. While some muconate cycloisomerases productively form dienelactones, others can convert intermediates like 3-chloromuconate into highly reactive and toxic dead-end products such as protoanemonin. researchgate.net This is a critical issue in pathways that are not specifically adapted for halogenated compounds. The narrow substrate specificity of enzymes downstream of the initial ring cleavage is often the cause of these bottlenecks. researchgate.net For an organism to successfully degrade 1,2-Benzenediol, 3-chloro-4-fluoro-, it would require a complete set of enzymes capable of efficiently processing the resulting chlorinated and fluorinated intermediates.

Compound/IntermediateEnzyme AffectedObserved EffectConsequenceReference
3-HalocatecholsCatechol 2,3-dioxygenase (meta-cleavage)Suicide inactivationUnproductive pathway, toxicity nih.gov
4-FluorocatecholDownstream enzymesSlow and incomplete degradationAccumulation of muconic acid/muconolactone derivatives nih.gov
3-ChloromuconateMuconate CycloisomeraseFormation of protoanemoninDead-end product, toxicity researchgate.net
ChlorocatecholsGeneral cellular processesAccumulation leads to toxicityMetabolic bottleneck researchgate.net

Advanced Analytical Methodologies for Characterization and Quantification of 1,2 Benzenediol, 3 Chloro 4 Fluoro

Chromatographic Techniques

Chromatography is fundamental to separating 1,2-Benzenediol, 3-chloro-4-fluoro- from interfering matrix components and its structurally similar metabolites or degradation products.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for monitoring the degradation of 1,2-Benzenediol, 3-chloro-4-fluoro-. In such studies, HPLC is typically used to quantify the decrease of the parent compound over time and the concurrent formation of intermediate and final products. Reverse-phase (RP) HPLC is the most common mode, where a nonpolar stationary phase (like C18) is used with a polar mobile phase.

The separation is achieved by running a gradient of an aqueous buffer (often containing a pH modifier like formic or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. This allows for the effective elution of both the polar catechol parent compound and its potentially less polar degradation products. Detection is commonly performed using a Diode Array Detector (DAD) or a UV detector set at a wavelength where the compound exhibits maximum absorbance.

Research findings indicate that HPLC methods can be readily developed for chloropropanediols and other related structures, offering high sensitivity and precision. For instance, a highly sensitive RP-LC method was developed for determining 3-Chloro-1,2-propanediol (B139630) in pharmaceutical substances, demonstrating the robustness of HPLC for quantifying chlorinated compounds. internationaljournalssrg.org Such methods are validated according to ICH guidelines to ensure specificity, precision, linearity, and accuracy. internationaljournalssrg.org

Table 1: Illustrative HPLC Data for a Degradation Study of 1,2-Benzenediol, 3-chloro-4-fluoro-

Time (hours)Concentration of 1,2-Benzenediol, 3-chloro-4-fluoro- (µM)Peak Area of Primary Metabolite
0100.00
185.2145,300
268.7298,700
445.1512,400
818.9734,500
125.3810,200
24< 1.0825,600

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile organic compounds. Due to the polar nature and low volatility of catechols, derivatization is a mandatory prerequisite for the analysis of 1,2-Benzenediol, 3-chloro-4-fluoro- by GC-MS. research-solution.comresearchgate.net This process replaces the active hydrogen atoms of the hydroxyl groups with nonpolar moieties, increasing volatility and improving chromatographic peak shape. research-solution.com

Once derivatized, the sample is injected into the GC, where the compound is separated from other components based on its boiling point and interaction with the capillary column's stationary phase. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a chemical fingerprint, allowing for definitive structural identification of metabolites.

Studies on related compounds like 3-chloro-1,2-propanediol have successfully used GC-MS for determination in various food matrices, often employing stable isotope-labeled internal standards for accurate quantification. nih.govagriculturejournals.cz The high selectivity of tandem mass spectrometry (MS/MS) can further enhance detection limits, allowing for measurements at parts-per-billion levels. nih.gov

Table 2: Potential Metabolites of 1,2-Benzenediol, 3-chloro-4-fluoro- and Their Expected GC-MS Signatures (as TMS derivatives)

Compound (as TMS derivative)Retention Time (min)Key Mass Fragments (m/z)
1,2-Bis(trimethylsilyloxy)-3-chloro-4-fluorobenzene12.5322 (M+), 307 (M-15), 215, 73
3-Chloro-4-fluoro-5-(trimethylsilyloxy)phenol11.8250 (M+), 235 (M-15), 143, 73
Trimethylsilyl (B98337) ester of 2-chloro-3-fluoro-muconic acid14.2352 (M+), 337 (M-15), 245, 73

Spectroscopic Techniques

Spectroscopic methods are vital for elucidating the precise chemical structure of 1,2-Benzenediol, 3-chloro-4-fluoro- and for monitoring its transformation in real-time.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules. For 1,2-Benzenediol, 3-chloro-4-fluoro-, both ¹H NMR and ¹⁹F NMR are particularly informative. ¹H NMR provides information about the number and environment of protons on the aromatic ring, while ¹⁹F NMR is a highly sensitive technique that is specific for the fluorine atom.

The presence of fluorine provides a unique analytical probe. In metabolic studies of related compounds like 3-chloro-4-fluoroaniline (B193440), ¹⁹F NMR has been used to specifically detect and quantify fluorinated metabolites in complex biological matrices like urine, often without the need for prior chromatographic separation. researchgate.net This approach allows for a comprehensive profiling of all fluorine-containing species, making it ideal for pathway analysis. Combining HPLC with NMR (HPLC-NMR) can provide online structural confirmation of separated metabolites. researchgate.net

Table 3: Hypothetical ¹H and ¹⁹F NMR Chemical Shift Data for 1,2-Benzenediol, 3-chloro-4-fluoro- (in DMSO-d₆)

NucleusPositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
¹HH-5~6.95DoubletJ(H-F) ≈ 8.5
¹HH-6~6.80DoubletJ(H-H) ≈ 8.0
¹HOH-1~9.20Singlet (broad)-
¹HOH-2~9.05Singlet (broad)-
¹⁹FF-4~ -135.0DoubletJ(F-H) ≈ 8.5

UV-Vis spectrophotometry is a straightforward and effective technique for monitoring reactions that involve a change in the chromophoric structure of a molecule. Aromatic compounds like 1,2-Benzenediol, 3-chloro-4-fluoro- possess a distinct UV absorbance spectrum due to their conjugated π-electron system. nist.govnist.gov

This property is frequently exploited to monitor the activity of enzymes that catalyze the degradation of catechols, such as catechol dioxygenases. These enzymes cleave the aromatic ring, destroying the original chromophore and leading to the formation of ring-fission products that absorb at a different wavelength. By monitoring the decrease in absorbance at the λmax of the substrate or the increase in absorbance at the λmax of the product, the rate of the enzymatic reaction can be determined in real-time. This method is widely used in biochemical assays to characterize enzyme kinetics.

Table 4: Example of UV-Vis Data for Monitoring Enzymatic Degradation of 1,2-Benzenediol, 3-chloro-4-fluoro-

Time (minutes)Absorbance at Substrate λmax (~280 nm)Absorbance at Product λmax (~375 nm)
01.2500.010
11.0500.250
20.8750.455
30.7200.630
50.4800.890
100.1501.120

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a chemical modification process used to convert an analyte into a form that is more suitable for a specific analytical method, particularly GC-MS. researchgate.netweber.hu For 1,2-Benzenediol, 3-chloro-4-fluoro-, the primary goal of derivatization is to mask the polar hydroxyl groups, thereby increasing the compound's thermal stability and volatility. research-solution.comjfda-online.com

Common derivatization strategies for compounds with active hydrogens (-OH, -NH, -SH) include:

Silylation: This involves reacting the analyte with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form trimethylsilyl (TMS) ethers. TMS derivatives are significantly more volatile and less polar than the parent compound.

Acylation: This reaction introduces an acyl group, often by using reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA). The resulting esters are highly volatile and are particularly useful for enhancing detection by an Electron Capture Detector (ECD).

Alkylation: This involves the formation of ethers or esters through reaction with alkylating agents. While less common for catechols than silylation, it can be an effective strategy.

The choice of derivatization reagent depends on the analyte's structure, the desired sensitivity, and the detector being used. jfda-online.comnih.gov

Table 5: Common Derivatization Reagents for 1,2-Benzenediol, 3-chloro-4-fluoro-

Reagent ClassExample ReagentAbbreviationDerivative FormedKey Advantages
SilylationN,O-Bis(trimethylsilyl)trifluoroacetamideBSTFATrimethylsilyl (TMS) EtherExcellent volatility, clean mass spectra, widely applicable.
AcylationPentafluoropropionic AnhydridePFPAPentafluoropropionyl EsterHigh volatility, excellent for ECD detection due to halogens.
AcylationPhenylboronic AcidPBACyclic Phenylboronate EsterSpecific for diols, forms a stable cyclic derivative. agriculturejournals.cz
AcylationFluoroalkyl Chloroformatese.g., HFBCFHeptafluorobutyl CarbonateRapid reaction, produces single derivative peaks with good separation. nih.gov

Computational Chemistry and Theoretical Investigations of 1,2 Benzenediol, 3 Chloro 4 Fluoro

Quantum Mechanical (QM) and Molecular Mechanical (MM) Approaches

Quantum mechanical (QM) and molecular mechanical (MM) methods are powerful computational tools for studying the intricate details of chemical reactions and molecular interactions. nih.gov

Combined QM/MM Reaction Pathway Calculations for Enzymatic Processes

Hybrid QM/MM calculations are particularly suited for modeling enzymatic reactions where a small, reactive part of the system (the QM region, such as the substrate and key active site residues) is treated with a high level of quantum mechanical theory, while the larger, less reactive part (the MM region, including the rest of the enzyme and solvent) is described by classical molecular mechanics. This approach balances computational cost and accuracy, enabling the study of complex biological systems. nih.govrsc.org

For 1,2-Benzenediol, 3-chloro-4-fluoro-, QM/MM simulations can elucidate its interaction with enzymes, such as catechol-O-methyltransferase (COMT), which is known to act on catechol derivatives. nih.gov By defining the substrate and the catalytic residues of the enzyme's active site as the QM region, researchers can map the minimum energy pathway for reactions like methylation or oxidation. These calculations can reveal the transition state structures, activation energies, and reaction mechanisms, providing a detailed understanding of the catalytic process at an atomic level. rsc.orgresearchgate.net The reliability of these calculations can be influenced by the size of the QM region, though studies have shown that for activation barriers, the sensitivity is often limited beyond the immediate reacting atoms. nih.gov

Density Functional Theory (DFT) Applications in Molecular Structure and Reactivity

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of molecules. It provides a good compromise between accuracy and computational expense, making it suitable for studying the geometry, vibrational frequencies, and reactivity of medium-sized molecules like 1,2-Benzenediol, 3-chloro-4-fluoro-. prensipjournals.comprensipjournals.com

DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to optimize the molecular geometry of 1,2-Benzenediol, 3-chloro-4-fluoro-. prensipjournals.comprensipjournals.com These calculations can predict bond lengths, bond angles, and dihedral angles. Furthermore, analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and stability. researchgate.net

Molecular Electrostatic Potential (MEP) maps generated through DFT can visualize the charge distribution and identify electrophilic and nucleophilic sites on the molecule. For 1,2-Benzenediol, 3-chloro-4-fluoro-, the electron-withdrawing nature of the chlorine and fluorine atoms, combined with the electron-donating hydroxyl groups, creates a complex electrostatic potential that dictates its interaction with other molecules. researchgate.net

Table 1: Predicted Molecular Properties of 1,2-Benzenediol, 3-chloro-4-fluoro- using DFT

Property Predicted Value
HOMO Energy -6.5 eV
LUMO Energy -1.2 eV
HOMO-LUMO Gap 5.3 eV
Dipole Moment 3.2 D
Electron Affinity 1.1 eV
Ionization Potential 6.4 eV

Note: These are hypothetical values for illustrative purposes, based on typical ranges for similar halogenated catechols.

Quantitative Structure-Activity Relationship (QSAR) Studies for Enzyme Interactions

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a compound with its biological activity. nih.gov For 1,2-Benzenediol, 3-chloro-4-fluoro-, QSAR can be used to predict its inhibitory activity against specific enzymes based on its physicochemical properties and molecular descriptors.

To build a QSAR model, a series of related compounds with known enzymatic activities are analyzed. Molecular descriptors for each compound, such as hydrophobicity (logP), electronic properties (Hammett constants), and steric parameters (Taft parameters), are calculated. Statistical methods like multiple linear regression or partial least squares are then used to develop a mathematical equation that relates these descriptors to the biological activity.

For 1,2-Benzenediol, 3-chloro-4-fluoro-, relevant descriptors would include its calculated logP, dipole moment, molecular weight, and specific quantum chemical parameters derived from DFT calculations. By inputting these descriptors into a validated QSAR model for a particular enzyme, its potential activity can be estimated, thus prioritizing it for further experimental testing.

Modeling of Enzyme-Substrate Interactions and Active Site Mechanisms

Molecular docking and molecular dynamics (MD) simulations are key computational techniques for modeling the interaction between a substrate like 1,2-Benzenediol, 3-chloro-4-fluoro- and its target enzyme. nih.govchemrxiv.org

Molecular docking predicts the preferred orientation of the substrate when bound to the enzyme's active site. This "pose" is determined by minimizing the binding energy, which is calculated using a scoring function that considers factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. For 1,2-Benzenediol, 3-chloro-4-fluoro-, docking studies can reveal how the hydroxyl groups form hydrogen bonds with active site residues and how the chloro and fluoro substituents fit into specific pockets within the binding site. nih.gov

Following docking, molecular dynamics simulations can be performed to study the dynamic behavior of the enzyme-substrate complex over time. researchgate.netchemrxiv.org These simulations provide a more realistic picture of the interactions in a solvated environment, showing how the protein and ligand conformations fluctuate. MD simulations can help to assess the stability of the docked pose and identify key residues that are crucial for binding and catalysis. rsc.orgchemrxiv.org

Table 2: Key Interactions of 1,2-Benzenediol, 3-chloro-4-fluoro- in a Hypothetical Enzyme Active Site

Interaction Type Enzyme Residue Substrate Atom/Group
Hydrogen Bond Asp141 1-OH
Hydrogen Bond Asn170 2-OH
Halogen Bond Met201 Chlorine
Hydrophobic Phe175 Benzene (B151609) Ring

Note: This table presents a hypothetical binding scenario to illustrate the types of interactions that can be modeled.

Biodegradation Pathways and Environmental Transformations of Halogenated Benzenediols

Microbial Degradation Pathways for Chloro- and Fluorinated Aromatics

The initial steps in the degradation of many mono- and dichlorinated aromatic compounds under aerobic conditions lead to the formation of chlorocatechols, which serve as key intermediates for ring cleavage. nih.gov The presence of both chlorine and fluorine on the catechol ring, as in 3-chloro-4-fluorocatechol, presents a significant challenge for microbial enzymes, often requiring specialized or modified catabolic pathways.

The ortho-cleavage, or intradiol, pathway is a major route for the aerobic degradation of catechols and their halogenated counterparts. researchgate.netnih.gov In the case of chlorocatechols, this is often referred to as a "modified" ortho pathway due to the specific enzymatic steps required to handle the halogen substituent. nih.govnih.gov The pathway is initiated by a catechol 1,2-dioxygenase (C12O) or a specialized chlorocatechol 1,2-dioxygenase (CC12O), which cleaves the aromatic ring between the two hydroxyl groups. nih.govresearchgate.net

For 3-chlorocatechol (B1204754), cleavage by chlorocatechol 1,2-dioxygenase yields 2-chloro-cis,cis-muconate (B1241311). nih.gov This intermediate is then acted upon by a chloromuconate cycloisomerase, which catalyzes both a cycloisomerization and a dehalogenation reaction, producing a trans-dienelactone. nih.gov Subsequent enzymatic steps involving a dienelactone hydrolase and a maleylacetate (B1240894) reductase convert the molecule into 3-oxoadipate (B1233008) (also known as β-ketoadipate), which can then enter the tricarboxylic acid (TCA) cycle. nih.gov Similarly, the degradation of fluorobenzoate in some bacteria proceeds via an ortho-cleavage pathway, where fluorocatechol is converted to 3-fluoro-cis,cis-muconate (B1243151). researchgate.net It is inferred that 3-chloro-4-fluorocatechol would be processed similarly, with the initial ring cleavage yielding a halogenated muconic acid derivative.

Table 1: Key Enzymes in the Modified Ortho-Cleavage Pathway for Halogenated Catechols

EnzymeAbbreviationEC NumberFunction in PathwayReference
Chlorocatechol 1,2-DioxygenaseCC12O1.13.11.1Cleaves the aromatic ring of chlorocatechol to form chloro-cis,cis-muconate. nih.gov
Chloromuconate CycloisomeraseCMCI5.5.1.7Converts chloro-cis,cis-muconate to a dienelactone, often with concurrent dehalogenation. nih.govnih.gov
Dienelactone HydrolaseDLH3.1.1.45Hydrolyzes the dienelactone intermediate to produce maleylacetate. nih.govnih.gov
Maleylacetate ReductaseMAR1.3.1.32Reduces maleylacetate to 3-oxoadipate, linking the pathway to central metabolism. nih.gov

Meta-Cleavage Pathways for Halogenated Catechols

The meta-cleavage, or extradiol, pathway represents an alternative strategy for aromatic ring fission, cleaving the bond adjacent to the hydroxyl groups. nih.govresearchgate.net This pathway is common for the degradation of substituted catechols. nih.gov However, the meta-cleavage of 3-substituted chlorocatechols has historically been considered problematic, as it can lead to the formation of toxic, dead-end products that inactivate the cleaving enzyme, catechol 2,3-dioxygenase. nih.gov

Despite this, some bacterial strains have evolved enzymes capable of productive meta-cleavage of chlorocatechols. nih.gov For instance, Pseudomonas putida GJ31 possesses a novel chlorocatechol 2,3-dioxygenase that can efficiently convert 3-chlorocatechol into 2-hydroxymuconate with stoichiometric release of the chloride ion. nih.gov This specialized enzyme circumvents the production of toxic metabolites, allowing the organism to utilize chloroaromatics as growth substrates via a meta-cleavage route. nih.gov The resulting 2-hydroxymuconate is further metabolized to intermediates of the TCA cycle, such as pyruvate (B1213749) and acetaldehyde. nih.gov

Specific Metabolic Intermediates and Dead-End Products (e.g., 2-Fluoro-cis,cis-muconate)

The degradation of halogenated catechols can lead to a variety of metabolic intermediates, some of which are successfully channeled into central metabolism, while others can accumulate as dead-end products. The specific intermediates formed are highly dependent on the substitution pattern of the catechol and the enzymatic machinery of the microorganism.

In the ortho-cleavage of a fluorinated catechol, such as that derived from 3-fluorobenzoate (B1230327), the key intermediate formed is 2-fluoro-cis,cis-muconate (B1243259) (2-FMA). dtu.dknih.gov The production of 2-FMA has been demonstrated in engineered Pseudomonas putida strains, highlighting the capability of microbial enzymes to process fluorinated analogs. dtu.dkresearchgate.net The accumulation of this intermediate can occur if downstream enzymes in the pathway are unable to process it efficiently. nih.gov

For chlorocatechols proceeding through the modified ortho pathway, key intermediates include 2-chloro- and 3-chloro-cis,cis-muconate, which are then converted to dienelactones and maleylacetate. nih.gov In some proteobacteria, the conversion of 2-chloro-cis,cis-muconate can result in a mixture of 2-chloro- and 5-chloromuconolactone, the latter of which can be a dead-end product if the organism lacks an effective dehalogenase. nih.gov

Enzymatic Dehalogenation Mechanisms during Biodegradation

The removal of halogen atoms is a critical step in the complete mineralization of halogenated aromatic compounds. nih.gov This dehalogenation can occur at different stages of the degradation pathway and is catalyzed by a diverse group of enzymes known as dehalogenases. nih.govmdpi.com Enzymatic dehalogenation can be broadly categorized into hydrolytic, reductive, and oxygenolytic mechanisms. nih.gov

In the context of the modified ortho-cleavage pathway for chlorocatechols, dehalogenation is an integral part of the reaction catalyzed by chloromuconate cycloisomerase. nih.govnih.gov This enzyme facilitates an intramolecular nucleophilic attack that results in the formation of a lactone ring and the elimination of the chloride ion. nih.gov This elegant mechanism avoids the need for a separate dehalogenase enzyme to act on the ring-cleavage product.

Hydrolytic dehalogenases are another important class of enzymes that cleave carbon-halogen bonds by substituting the halogen with a hydroxyl group from water. mdpi.com These enzymes often employ a catalytic triad (B1167595) (e.g., Asp-His-Asp/Glu) and form a covalent ester intermediate with the substrate. nih.govmdpi.com While more commonly associated with the degradation of halogenated aliphatic compounds, they can also play a role in aromatic degradation pathways.

Key Microorganisms Involved in Halogenated Catechol Degradation

A wide array of microorganisms from various genera have been identified with the ability to degrade halogenated aromatic compounds. nih.govresearchgate.net The catabolism of chlorocatechols has been extensively studied in Proteobacteria, but Actinobacteria, such as Rhodococcus opacus, also possess potent degradative capabilities. nih.gov The choice of either the ortho- or meta-cleavage pathway is often species- or even strain-dependent. researchgate.net

Table 2: Examples of Microorganisms Degrading Halogenated Catechols

MicroorganismHalogenated Substrate(s)Degradation PathwayReference
Rhodococcus opacus 1CP4-Chlorophenol (B41353), 2,4-DichlorophenolModified Ortho-Cleavage nih.gov
Pseudomonas putida GJ31Chlorobenzene (B131634) (via 3-chlorocatechol)Meta-Cleavage nih.gov
Pseudomonas knackmussiiChlorobenzoatesModified Ortho-Cleavage dtu.dk
Pseudomonas sp. B133-Chlorobenzoate (B1228886)Modified Ortho-Cleavage nih.gov
Pseudomonas putida (engineered strains)3-FluorobenzoateOrtho-Cleavage dtu.dknih.gov

Pseudomonas spp.

The genus Pseudomonas is renowned for its metabolic versatility and its capacity to degrade a vast range of xenobiotic compounds, including halogenated aromatics. dtu.dk Strains of Pseudomonas putida, in particular, are often considered model organisms for bioremediation studies. nih.govresearchgate.net

Pseudomonas species employ both ortho- and meta-cleavage pathways for catechol degradation. nih.gov For instance, Pseudomonas sp. B13 degrades 3-chlorobenzoate using two different catechol 1,2-dioxygenases, indicating a specialized ortho-cleavage pathway. nih.gov In contrast, P. putida GJ31 utilizes a unique meta-cleavage pathway to productively degrade 3-chlorocatechol. nih.gov Furthermore, through metabolic engineering, P. putida has been reprogrammed to efficiently convert fluorinated benzoates into 2-fluoro-cis,cis-muconate, demonstrating the adaptability of its native ortho-cleavage pathway enzymes to handle fluorinated substrates. dtu.dknih.gov This metabolic plasticity makes Pseudomonas a key player in the environmental fate of halogenated catechols like 3-chloro-4-fluoro-1,2-benzenediol.

Rhodococcus opacus

The genus Rhodococcus is well-known for its metabolic versatility and its capacity to degrade a wide array of xenobiotic compounds. Rhodococcus opacus, in particular, has been the subject of numerous studies regarding the catabolism of aromatic hydrocarbons. Strains of R. opacus typically employ an ortho-cleavage pathway for the degradation of catechols, utilizing catechol 1,2-dioxygenases.

Research on Rhodococcus opacus 1CP has revealed the presence of multiple catechol 1,2-dioxygenase (C12O) isoenzymes, which are induced by different aromatic substrates. researchgate.net For instance, growth on 4-chlorophenol induces a C12O with high specificity for 4-chlorocatechol (B124253), while growth on 2-chlorophenol (B165306) induces a C12O with high activity towards 3-chlorocatechol. researchgate.netnih.gov This demonstrates the adaptive capabilities of R. opacus to different chlorinated phenols, channeling them through corresponding chlorocatechols.

The crystal structure of the catechol 1,2-dioxygenase from R. opacus 1CP has been extensively studied, providing insights into its substrate specificity. The enzyme has been shown to act on a variety of halogenated catechols, including 3-chlorocatechol, 4-chlorocatechol, 3,5-dichlorocatechol (B76880), and 4,5-dichlorocatechol. nih.gov While direct kinetic data for 3-chloro-4-fluorocatechol is not available, the demonstrated activity on di- and mono-chlorinated catechols suggests that the enzyme is likely capable of cleaving this di-halogenated compound. The presence of both a chloro and a fluoro substituent on the catechol ring would influence the electronic properties and steric hindrance of the substrate, which in turn would affect the rate of enzymatic cleavage.

The degradation of catechols in Rhodococcus is funneled into the 3-oxoadipate pathway, a central metabolic route for the catabolism of aromatic compounds. nih.gov The enzymes of this pathway in Rhodococcus have shown unique characteristics compared to their counterparts in Gram-negative bacteria, suggesting an independent evolutionary adaptation to the degradation of these compounds. nih.gov

Table 1: Substrate Specificity of Catechol 1,2-Dioxygenase from Rhodococcus opacus 1CP

SubstrateRelative Activity (%)
Catechol100
3-ChlorocatecholHigh
4-ChlorocatecholHigh
3,5-DichlorocatecholModerate
4,5-DichlorocatecholModerate

Note: "High" and "Moderate" are qualitative descriptions based on reported findings. For detailed kinetic parameters, refer to the cited literature.

Burkholderia fungorum

Burkholderia fungorum is another bacterial species with a remarkable capacity for degrading a wide range of aromatic compounds. Strain FLU100 of B. fungorum is particularly notable for its ability to utilize various monohalogenated benzenes, including fluorobenzene (B45895), chlorobenzene, and bromobenzene, as its sole source of carbon and energy. researchgate.netnih.gov

The degradation of these halobenzenes in B. fungorum FLU100 proceeds through the formation of the corresponding 3-halocatechols, which are then subjected to ortho-cleavage. researchgate.netnih.gov This indicates that the enzymatic machinery of this bacterium is well-suited to handle catechols with a halogen substituent at the C3 position. The strain can completely mineralize 3-fluorocatechol (B141901), a key intermediate in fluorobenzene degradation. researchgate.netnih.gov

Interestingly, B. fungorum FLU100 can metabolize random mixtures of monohalogenated benzenes, suggesting a broad substrate specificity of its catabolic enzymes. researchgate.net While the degradation of 4-fluorocatechol (B1207897) is slower and less complete compared to 3-fluorocatechol, the bacterium's ability to process a variety of halogenated catechols points to its potential to degrade di-halogenated catechols like 3-chloro-4-fluorocatechol. researchgate.netnih.gov The degradation pathway for phenanthrene (B1679779) in Burkholderia sp. C3 has been shown to involve both ortho- and meta-cleavage pathways for naphthalene-1,2-diol, further highlighting the metabolic diversity within this genus. nih.gov

Rhizobiales sp.

Members of the order Rhizobiales have also been identified as capable of degrading halogenated aromatic compounds. Rhizobiales sp. strain F11, for instance, metabolizes fluorobenzene through an ortho-cleavage pathway. nih.govresearchgate.net The degradation is initiated by the formation of 4-fluorocatechol and catechol as intermediates. nih.govresearchgate.netnih.govsigmaaldrich.com

Given the strong inhibitory effect of a fluoro-substituent at the C3 position, it is likely that 3-chloro-4-fluorocatechol would also be a poor substrate for the catechol 1,2-dioxygenase of Rhizobiales sp. F11 and could potentially inhibit the degradation of other catechols. The degradation of fluorobenzene in this strain is enhanced by the addition of glucose, suggesting that co-metabolism may play a role in the transformation of these compounds. nih.gov

Diaphorobacter sp.

Diaphorobacter sp. strain JS3051 has demonstrated the ability to degrade di-halogenated aromatic compounds, specifically 2,3-dichloronitrobenzene (B165493). nih.govnih.govnih.gov The degradation pathway involves the conversion of 2,3-dichloronitrobenzene to 3,4-dichlorocatechol, which is then cleaved by a chlorocatechol 1,2-dioxygenase. nih.govnih.govnih.gov

This strain can also grow on 3-chloronitrobenzene and 3-bromonitrobenzene, which are converted to 4-chlorocatechol and 4-bromocatechol, respectively. nih.govasm.org However, it is unable to grow on 3-fluoronitrobenzene, as the initial dioxygenase and the downstream enzymes are inefficient in processing the fluorinated intermediates. nih.govasm.org

The chlorocatechol 1,2-dioxygenase of Diaphorobacter sp. JS3051 (DccA) exhibits a preference for chloro- and bromo-substituted catechols over their fluorinated analogs. researchgate.net The catalytic efficiency (kcat/Km) for fluorocatechols is significantly lower. researchgate.net This suggests that while the enzyme can handle di-halogenated catechols, its efficiency is highly dependent on the nature of the halogen substituents. The presence of a fluorine atom in 3-chloro-4-fluorocatechol would likely result in a lower degradation rate compared to dichlorinated catechols. The ability of Diaphorobacter sp. JS3051 to utilize multiple halogenated substrates indicates its potential for bioremediation in environments contaminated with mixtures of these compounds. nih.govasm.org The degradation in this strain is also influenced by environmental pH, with activity observed in the range of 7.6 to 8.4. researchgate.net

Table 2: Kinetic Parameters of DccA from Diaphorobacter sp. JS3051 for Halogenated Catechols

SubstrateKm (µM)kcat (min⁻¹)kcat/Km (µM⁻¹min⁻¹)
4-Chlorocatechol0.73 ± 0.0518.4 ± 0.525.2
4-Bromocatechol0.94 ± 0.0617.3 ± 0.418.4
3-Chlorocatechol1.8 ± 0.19.4 ± 0.25.2
3-Bromocatechol2.1 ± 0.211.2 ± 0.35.3
4-Fluorocatechol2.6 ± 0.21.8 ± 0.10.7
3-Fluorocatechol3.2 ± 0.31.9 ± 0.10.6
3,4-Dichlorocatechol0.48 ± 0.041.5 ± 0.13.1

Data sourced from Xu et al. (2022). researchgate.net

Factors Influencing Biodegradation Efficiency of Halogenated Catechols

The efficiency of microbial degradation of halogenated catechols is influenced by a variety of biotic and abiotic factors. These factors can affect microbial growth, enzyme activity, and the bioavailability of the substrate.

Substrate Specificity and Concentration: The chemical structure of the halogenated catechol, including the type, number, and position of halogen substituents, is a primary determinant of its biodegradability. researchgate.net As seen with Rhizobiales sp. F11, the position of the fluorine atom can dramatically affect the activity of the catechol 1,2-dioxygenase, with 3-fluorocatechol acting as an inhibitor. nih.gov Similarly, the chlorocatechol 1,2-dioxygenase of Diaphorobacter sp. JS3051 shows a clear preference for chloro- and bromo-substituted catechols over fluorinated ones. researchgate.net High substrate concentrations can also be inhibitory to microbial growth and enzyme activity.

Co-metabolism and Substrate Mixtures: The presence of other carbon sources can influence the degradation of halogenated catechols. In some cases, a more readily metabolizable substrate can enhance the degradation of a more recalcitrant compound through co-metabolism, as observed with glucose addition for Rhizobiales sp. F11. nih.gov Conversely, the presence of multiple halogenated compounds can lead to competitive inhibition of the degradative enzymes. However, some strains, like Burkholderia fungorum FLU100, are capable of simultaneously degrading mixtures of halogenated benzenes. researchgate.net

Environmental Conditions:

pH: The pH of the environment affects both microbial growth and the activity of extracellular and intracellular enzymes. The optimal pH for catechol 1,2-dioxygenases from different bacteria can vary, but is often in the neutral to slightly alkaline range. For instance, the growth of Diaphorobacter sp. JS3051 is supported in a pH range of 7.0 to 8.4. researchgate.net

Temperature: Temperature influences the metabolic rate of microorganisms and the stability of enzymes. Each bacterial strain has an optimal temperature range for growth and enzymatic activity.

Oxygen Availability: The initial steps in the aerobic degradation of halogenated catechols are oxygen-dependent, catalyzed by dioxygenases. Therefore, the availability of oxygen is crucial for the process.

Genetic and Enzymatic Factors: The presence of specific genes encoding for the necessary catabolic enzymes is a prerequisite for degradation. The induction of these genes can be substrate-specific, as seen in Rhodococcus opacus. researchgate.net The kinetic properties of the enzymes, such as their affinity for the substrate (Km) and their maximum reaction rate (Vmax), determine the efficiency of the degradation process.

Research Applications and Derivatization Strategies for 1,2 Benzenediol, 3 Chloro 4 Fluoro

Utilization as a Synthetic Building Block in Complex Organic Synthesis

There is no available scientific literature detailing the utilization of 1,2-Benzenediol, 3-chloro-4-fluoro- as a synthetic building block in complex organic synthesis. While its structure suggests potential for various chemical transformations typical of catechols (such as etherification, esterification, and condensation reactions), no published examples of such applications for this specific compound could be identified.

Role in the Preparation of Advanced Organic Molecules in Research

Similarly, a review of scientific databases does not provide any specific instances of 1,2-Benzenediol, 3-chloro-4-fluoro- playing a role in the preparation of advanced organic molecules in a research context. Its potential as a precursor is speculative and not substantiated by published research.

Comparative Analysis of 1,2 Benzenediol, 3 Chloro 4 Fluoro with Other Halogenated Benzenediols

Structural and Substituent Effects on Enzymatic Activity and Specificity

The enzymatic breakdown of catechol and its derivatives is a critical step in the aerobic degradation of aromatic compounds. asm.org This process is primarily carried out by catechol dioxygenases, which are categorized as intradiol (e.g., catechol 1,2-dioxygenase) or extradiol (e.g., catechol 2,3-dioxygenase) based on where they cleave the aromatic ring. wikipedia.orgnih.gov The efficiency and specificity of these enzymes are profoundly affected by the nature and position of substituents on the catechol ring.

The presence of electron-withdrawing groups, such as halogens, on the catechol ring generally decreases the rate of enzymatic ring cleavage by catechol 1,2-dioxygenases. nih.gov However, the specific enzyme and the substitution pattern of the catechol determine the outcome. For instance, catechol 1,2-dioxygenases (C12Os) exhibit varied specificity towards halogenated catechols. While some C12Os are inhibited by certain chlorinated catechols, others have evolved to efficiently degrade them. asm.orgnih.gov

Studies on pyrocatechase I and II from Pseudomonas sp. B 13 revealed that electron-attracting substituents like halogens decreased the Michaelis constants (Kₘ) for catechols, indicating a higher affinity, but also lowered the maximum reaction rates (Vₘₐₓ). nih.gov Pyrocatechase I showed significant steric hindrance from substituents, whereas pyrocatechase II had a broader substrate tolerance. nih.gov This highlights that both electronic and steric factors govern the enzyme-substrate interaction. For example, a catechol 1,2-dioxygenase from Stenotrophomonas maltophilia KB2 was completely inactive against 3-chlorocatechol (B1204754), 4-chlorocatechol (B124253), and dichlorinated catechols, demonstrating high specificity for non-halogenated substrates. nih.gov In contrast, the chlorocatechol 1,2-dioxygenase (TetC) from Pseudomonas chlororaphis RW71 can productively transform highly chlorinated catechols, including 4,5-dichloro-, 3,4,5-trichloro-, and even tetrachlorocatechol, which are typically strong inhibitors of other dioxygenases. asm.org

The position of the halogen substituent is also critical. Catechol 2,3-dioxygenase from Pseudomonas putida is effectively inhibited by 3-chlorocatechol but to a lesser extent by 4-chlorocatechol. asm.orgresearchgate.net This suggests that a halogen at the C3 position interferes more significantly with the enzymatic mechanism than one at the C4 position. For 3-chloro-4-fluorocatechol, the presence of two different halogens at adjacent positions presents a unique substrate for dioxygenases, and its processing is dependent on enzymes specifically adapted to degrade such mixed halogenated aromatics.


Interactive Table: Substrate Specificity of Various Catechol Dioxygenases

This table summarizes the relative activity of different catechol dioxygenases on a selection of halogenated and non-halogenated catechol substrates.

EnzymeSource OrganismSubstrateRelative Activity (%)Reference
Catechol 1,2-dioxygenase (PsC12DO)Pseudomonas stutzeri GOM2Catechol100 frontiersin.org
3-Methylcatechol6.7 frontiersin.org
4-Methylcatechol37 frontiersin.org
4-Chlorocatechol6.8 frontiersin.org
Catechol 1,2-dioxygenaseStenotrophomonas maltophilia KB2Catechol100 nih.gov
3-Chlorocatechol0 nih.gov
4-Chlorocatechol0 nih.gov
4,5-Dichlorocatechol0 nih.gov
Chlorocatechol 1,2-dioxygenase (TetC)Pseudomonas chlororaphis RW71Catechol100 asm.org
3-Chlorocatechol260 nih.gov
TetrachlorocatecholLow but significant nih.gov
Catechol 2,3-dioxygenasePseudomonas putida GJ313-Chlorocatechol100 nih.gov
Catechol87 nih.gov
4-Chlorocatechol79 nih.gov
4-Fluorocatechol (B1207897)66 nih.gov
3,5-Dichlorocatechol (B76880)3 nih.gov

Differential Metabolic Fates and Degradation Pathways of Isomeric and Analogous Compounds

The metabolic pathway for the degradation of a halogenated aromatic compound is determined by the enzymatic machinery of the microorganism. nih.gov For halogenated catechols, the primary routes are the ortho (or intradiol) and meta (or extradiol) cleavage pathways. asm.orgfrontiersin.org The choice of pathway and the subsequent metabolic fate are highly dependent on the specific isomer of the halogenated catechol.

3-chloro-4-fluorocatechol is an intermediate in the degradation of compounds like 3-chloro-4-fluoroaniline (B193440). researchgate.net Its degradation typically proceeds via the ortho-cleavage pathway. In this pathway, catechol 1,2-dioxygenase cleaves the aromatic ring between the two hydroxyl groups to form 2-chloro-3-fluoro-cis,cis-muconic acid. This is followed by a series of enzymatic reactions, including cycloisomerization, dehalogenation, and hydrolysis, eventually leading to intermediates of the tricarboxylic acid (TCA) cycle. nih.gov

The degradation of isomeric and analogous compounds can differ significantly. For example, the degradation of 4-fluorobenzoate (B1226621) proceeds through 4-fluorocatechol. nih.gov The enzyme catechol 1,2-dioxygenase converts 4-fluorocatechol to 3-fluoro-cis,cis-muconate (B1243151). A muconate cycloisomerase then converts this intermediate into (+)-4-fluoromuconolactone. nih.gov Unlike chloro- or bromo-substituted muconates, the enzymatic cycloisomerization of 3-fluoro-cis,cis-muconate does not immediately result in dehalogenation. The resulting 4-fluoromuconolactone (B156933) is relatively stable but is expected to be enzymatically converted further, as spontaneous decomposition and HF elimination are slow processes. nih.gov

In contrast, some bacteria utilize a meta-cleavage pathway for certain chlorocatechols. Pseudomonas putida GJ31 degrades chlorobenzene (B131634) via 3-chlorocatechol using a catechol 2,3-dioxygenase, which cleaves the ring adjacent to the hydroxyl groups. nih.gov This is unusual because 3-chlorocatechol is a potent inhibitor of many other meta-cleavage enzymes. asm.orgresearchgate.net The enzyme from strain GJ31, however, productively converts 3-chlorocatechol, leading to stoichiometric chloride release and the formation of 2-hydroxymuconate. nih.gov This highlights how specialized enzymes can overcome the challenges posed by specific isomers.

The metabolic fate of dichlorinated catechols further illustrates these differences. For instance, 3,5-dichlorobenzoate is degraded via 3,5-dichlorocatechol by Pseudomonas sp. WR912. nih.gov This organism employs catechol 1,2-dioxygenase isoenzymes with specificities adapted for chlorocatechols. The degradation of tetrachlorobenzene by P. chlororaphis RW71 proceeds through tetrachlorocatechol, which is cleaved by a specialized chlorocatechol 1,2-dioxygenase, demonstrating a complete pathway for highly chlorinated aromatics. asm.orgnih.gov

Impact of Halogen Position and Electronegativity on Biochemical Interactions

The position and electronegativity of halogen substituents on the benzenediol ring are fundamental properties that dictate the compound's biochemical interactions. Halogens, being electron-withdrawing, alter the electron density of the aromatic ring and the acidity of the hydroxyl groups. nih.govnih.gov This electronic modulation affects how the substrate binds to the active site of an enzyme and its reactivity.

The electronegativity order of halogens is F > Cl > Br > I. A more electronegative atom like fluorine will exert a stronger electron-withdrawing effect than chlorine. This can influence the pKₐ of the catechol's hydroxyl groups, which in turn affects the substrate's protonation state upon binding to the enzyme's active site. nih.govbohrium.com For intradiol dioxygenases, which contain an Fe(III) center, the catechol substrate is thought to bind as a dianion. bohrium.com The presence of highly electronegative substituents can facilitate the deprotonation required for this binding mode.

However, high electronegativity can also decrease the rate of the subsequent reaction. Studies have shown that electron-attracting substituents, like halogens, generally lower the Vₘₐₓ of catechol 1,2-dioxygenation. nih.gov This is because the oxidation of the catechol ring is a key step, and withdrawing electron density makes the ring less susceptible to electrophilic attack by oxygen.

The position of the halogen is equally critical due to steric and electronic effects. A halogen at the C3 position (adjacent to a hydroxyl group) can cause more steric hindrance and electronic interference than one at the C4 position. nih.gov For example, 3-chlorocatechol is a much more potent inhibitor of catechol 2,3-dioxygenase from P. putida than 4-chlorocatechol, with inhibition constants (Kᵢ) of 0.14 µM and 50 µM, respectively. asm.orgresearchgate.net This suggests that the C3-substituent interferes directly with the catalytic mechanism, possibly by chelating the active site iron or preventing productive substrate binding. asm.org

In the case of 3-chloro-4-fluorocatechol, the combined effects of a chlorine atom at C3 and a highly electronegative fluorine atom at C4 create a unique electronic environment. The interaction of this molecule with an enzyme's active site will be a complex interplay of the steric bulk of the chlorine atom and the potent inductive effect of the fluorine atom. The successful degradation of such a molecule relies on enzymes that can accommodate this specific substitution pattern, both sterically and electronically, to achieve efficient catalytic turnover. asm.org Furthermore, halogen bonding—a noncovalent interaction between a halogen atom and a Lewis base—can also play a role in the binding of halogenated compounds to proteins, with interaction strengths dependent on the halogen type and its local chemical environment. researchgate.netodu.edu


Interactive Table: Physicochemical and Biochemical Properties of Selected Halogenated Catechols

This table compares properties of different halogenated catechols to illustrate the effects of halogen type and position.

CompoundHalogen SubstituentsPosition(s)Key Biochemical FeatureReference
3-ChlorocatecholChlorine3Potent inhibitor of some catechol 2,3-dioxygenases (Kᵢ = 0.14 µM for P. putida enzyme). asm.orgresearchgate.net
4-ChlorocatecholChlorine4Weaker inhibitor than 3-chlorocatechol (Kᵢ = 50 µM for P. putida enzyme). Substrate for some dioxygenases. asm.orgresearchgate.net
4-FluorocatecholFluorine4Substrate for catechol 1,2-dioxygenase, leading to 4-fluoromuconolactone. nih.gov
3,5-DichlorocatecholChlorine3, 5Degraded via ortho-cleavage by specialized isoenzymes in Pseudomonas sp. WR912. nih.gov
4,5-DichlorocatecholChlorine4, 5Substrate for the broad-spectrum chlorocatechol 1,2-dioxygenase from P. chlororaphis RW71. asm.org
3-Chloro-4-fluorocatecholChlorine, Fluorine3, 4Intermediate in the degradation of 3-chloro-4-fluoroaniline; degradation proceeds via a modified ortho-pathway. researchgate.net

Future Research Directions and Emerging Paradigms in 1,2 Benzenediol, 3 Chloro 4 Fluoro Studies

Advanced Bioremediation Strategies for Halogenated Catechol Contamination focusing on Mechanistic Insights

The biological degradation of persistent halogenated aromatic compounds is a cost-effective and environmentally sound approach to remediation. nih.gov For halogenated catechols like 1,2-Benzenediol, 3-chloro-4-fluoro-, which are intermediates in the breakdown of more complex pollutants, the critical step is overcoming the stability conferred by the halogen substituents. nih.gov Advanced bioremediation strategies are increasingly focused on understanding and overcoming the mechanistic hurdles in these pathways.

Microbial degradation of such compounds typically proceeds through a series of steps, often categorized as upper, middle, and lower metabolic pathways, which convert toxic aromatics into central metabolites. nih.gov The most challenging stage is the "middle pathway," where dehalogenation—the removal of chlorine and fluorine atoms—must occur. nih.gov Research highlights several key enzymatic reactions for this process:

Reductive Dehalogenation : This process involves the replacement of a halogen atom with a hydrogen atom and can be performed by both anaerobic and aerobic microorganisms. nih.gov It is analogous to how certain gut bacteria are thought to use catechol dehydroxylation as a metabolic strategy, using the aromatic compound as an alternative electron acceptor to support growth. nih.gov

Oxidative Dehalogenation : Catalyzed by oxygenases, this mechanism incorporates molecular oxygen to remove the halide. nih.gov

Hydrolytic Dehalogenation : Hydrolases are used to incorporate water into the substrate, leading to halide removal. nih.gov

Once dehalogenated, the resulting catechol ring is cleaved. This is another critical control point, with two primary mechanisms: the ortho-cleavage and meta-cleavage pathways. researchgate.netresearchgate.net For instance, the degradation of fluorobenzoate by Klebsiella pneumoniae proceeds through a fluorocatechol intermediate, which is then processed by the ortho-cleavage pathway via the enzyme catechol 1,2-dioxygenase. researchgate.net The choice of pathway is crucial as it determines the subsequent metabolites. Understanding the genetic and environmental factors that trigger reductive dehalogenation and direct the flow of metabolites through either the ortho or meta cleavage pathway is a primary goal for developing robust bioremediation technologies for contaminants like 1,2-Benzenediol, 3-chloro-4-fluoro-.

Enzyme Engineering for Enhanced Catalytic Efficiency and Substrate Range

The efficiency of bioremediation is fundamentally limited by the catalytic properties of the enzymes involved. For 1,2-Benzenediol, 3-chloro-4-fluoro-, key enzymes include dehalogenases and catechol dioxygenases. A major frontier in this field is the engineering of these enzymes to enhance their performance and broaden the range of substrates they can effectively degrade. nih.gov

Rational design and directed evolution are the principal strategies employed. Rational design utilizes detailed knowledge of an enzyme's three-dimensional structure and catalytic mechanism to make targeted mutations. For example, researchers have successfully improved the thermal and pH stability of catechol-2,3-dioxygenase (C23O), a key meta-cleavage enzyme, by introducing a disulfide bond between monomers of the enzyme's tetrameric structure. researchgate.net This modification widened the optimal temperature range and increased its stability in alkaline conditions. researchgate.net

Table 1: Examples of Enzyme Engineering Strategies
EnzymeEngineering StrategyObserved ImprovementReference
Catechol-2,3-dioxygenase (C23O)Site-directed mutagenesis to introduce an intermolecular disulfide bond.Widened optimum temperature from 40°C to 40-50°C; improved stability at alkaline pH. researchgate.net
Tryptophan DecarboxylaseDirected evolution using Substrate Multiplexed Screening (SUMS).Expanded substrate scope to act on β-OH amino acids while avoiding the natural substrate, enabling a new biocatalytic cascade. nih.govnih.gov
Haloalkane DehalogenaseSite-directed mutagenesis of key residues (e.g., Tryptophan) in the active site.Altered catalytic rates (kcat) and substrate affinity (Km), providing insight into the role of specific residues in halide stabilization. researchgate.net

Directed evolution, particularly using innovative screening methods, offers a powerful alternative for enhancing enzymes without pre-existing structural data. A technique known as Substrate Multiplexed Screening (SUMS) has been implemented to evolve enzymes for promiscuous biocatalytic cascades. nih.govresearchgate.net This approach involves screening enzyme libraries against multiple substrates simultaneously to identify variants with broader or altered specificity. nih.gov By engineering enzymes to have complementary substrate scopes, researchers can build efficient, one-pot reaction cascades. nih.gov Applying SUMS to catechol dioxygenases could generate variants capable of efficiently processing a wide array of substituted catechols, including challenging substrates like 1,2-Benzenediol, 3-chloro-4-fluoro-.

Integration of Omics Technologies in Metabolic Pathway Elucidation

Elucidating the complex metabolic pathways involved in the degradation of compounds like 1,2-Benzenediol, 3-chloro-4-fluoro- requires a systems-level approach. The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—provides a comprehensive view of the biodegradation process. bangor.ac.uk These technologies allow researchers to identify the genes, enzymes, and metabolic intermediates involved in the breakdown of specific pollutants.

A study on the metabolism of a structurally related compound, 3-chloro-4-fluoroaniline (B193440), demonstrates the power of a multi-platform analytical approach for pathway elucidation. researchgate.net Though conducted in a mammalian system, the techniques are directly transferable to microbial degradation studies.

Table 2: Analytical Technologies for Metabolite Profiling of 3-chloro-4-fluoroaniline
TechnologyApplicationKey Finding
¹⁹F-NMR SpectroscopySpecific detection and quantification of fluorinated metabolites.Facilitated easy detection and quantification of metabolites at a 50 mg/kg dose.
HPLC-MS/MSSeparation and structural identification of metabolites.Identified major metabolites, including sulfated and glucuronidated conjugates.
HPLC-ICPMSElement-specific detection (³⁵Cl) for metabolite profiling.Allowed for specific profiling of chlorine-containing metabolites.
HPLC-NMROnline structural elucidation of separated compounds.Confirmed the chemical structures of key metabolites.
researchgate.net

This integrated approach revealed that the metabolism of 3-chloro-4-fluoroaniline was extensive, involving N-acetylation, hydroxylation, and subsequent O-sulfation. researchgate.net For microbial studies, shotgun metagenomics can be used to analyze the collective genetic potential of a microbial community, identifying genes for enzymes like catechol dioxygenases involved in aromatic degradation. researchgate.net By combining genomic data with metabolomic profiling (using techniques like LC-MS and NMR), researchers can connect specific genes and organisms to the degradation of 1,2-Benzenediol, 3-chloro-4-fluoro- and its downstream products, providing a complete picture of the metabolic network.

Development of Novel Spectroscopic and Imaging Probes for In Situ Analysis

A significant challenge in bioremediation is monitoring the process in real-time and within its complex environmental matrix, such as soil or activated sludge. Future research is focused on developing novel spectroscopic and imaging probes for the in situ analysis of both the pollutant and the active microorganisms.

The presence of a fluorine atom in 1,2-Benzenediol, 3-chloro-4-fluoro- provides a unique spectroscopic handle. As demonstrated in the study of 3-chloro-4-fluoroaniline, ¹⁹F-NMR spectroscopy is a powerful tool for the specific detection and quantification of fluorinated molecules without interference from a complex biological background. researchgate.net Adapting this technique for in situ measurements could allow for real-time tracking of the parent compound's depletion during bioremediation.

Furthermore, fluorescent probes offer a highly sensitive method for imaging and quantification. Research into novel fluorescent probes for identifying specific microorganisms in activated sludge provides a blueprint for this approach. nih.gov Probes can be designed to be taken up by microorganisms with specific metabolic capabilities, such as the ability to utilize certain substrates. nih.gov For the degradation of 1,2-Benzenediol, 3-chloro-4-fluoro-, one could envision developing:

Substrate-based Probes : A fluorescently-tagged analog of the catechol that is taken up and processed by degrading bacteria, causing a change in its fluorescent properties.

Activity-based Probes : Probes that react with the active site of a key enzyme, such as catechol dioxygenase, to generate a fluorescent signal, thus reporting directly on catalytic activity.

Organism-specific Probes : Fluorescently-labeled nucleic acid probes (as used in Fluorescence In Situ Hybridization, or FISH) that bind to the ribosomal RNA of known degrader species, allowing for their visualization and quantification within a microbial community.

These advanced probes, combined with imaging techniques, will enable researchers to visualize the spatial and temporal dynamics of bioremediation, answering critical questions about which microbes are active and where degradation is occurring.

Q & A

Basic: What are the recommended synthetic pathways for 3-chloro-4-fluoro-1,2-benzenediol, and how can regioselectivity be controlled?

The synthesis of 3-chloro-4-fluoro-1,2-benzenediol typically begins with halogenation of 1,2-benzenediol (catechol). A two-step approach is often employed:

Electrophilic substitution : Introduce fluorine at the para position (relative to hydroxyl groups) using fluorinating agents like Selectfluor® under anhydrous conditions .

Chlorination : Use sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) in a polar aprotic solvent (e.g., DMF) to selectively chlorinate the meta position. Regioselectivity is controlled by steric and electronic effects; hydroxyl groups direct substituents to ortho/para positions, but fluorine’s electron-withdrawing nature can shift reactivity .
Key validation : Monitor reaction progress via TLC and confirm regiochemistry using NMR (e.g., NOESY for spatial proximity) .

Basic: How can the structural integrity of 3-chloro-4-fluoro-1,2-benzenediol be confirmed post-synthesis?

A multi-technique approach is essential:

  • NMR : 1^1H NMR reveals splitting patterns due to adjacent hydroxyl and halogen groups. 19^{19}F NMR confirms fluorine presence (~ -120 ppm for aryl-F) .
  • Mass spectrometry (GC-MS or LC-MS) : Look for molecular ion peaks at m/z 176 (C₆H₃ClF(OH)₂) and fragmentation patterns consistent with halogen loss .
  • X-ray crystallography : Resolve bond angles and distances to verify substituent positions (if single crystals are obtainable) .

Basic: What are the primary chemical reactions involving 3-chloro-4-fluoro-1,2-benzenediol, and what reagents are effective?

The compound undergoes reactions typical of diols and aryl halides:

  • Esterification : React with acetic anhydride to protect hydroxyl groups, forming diacetyl derivatives. Use pyridine as a catalyst .
  • Nucleophilic aromatic substitution : Replace chlorine with amines (e.g., NH₃ in ethanol under reflux) or alkoxides. Fluorine’s strong C-F bond typically resists substitution .
  • Oxidation : Treat with Ag₂O to form quinone derivatives, though fluorine may stabilize the diol form .

Basic: Does 3-chloro-4-fluoro-1,2-benzenediol exhibit antimicrobial activity, and how do substituents influence this?

Yes. Analogues like 4-chloro-1,2-benzenediol show potent activity against Listeria monocytogenes (inhibition zone: 23.5 mm at 1 mg/disk) . Substituent effects:

  • Ortho hydroxyl groups are critical for activity; meta or para isomers (e.g., 1,3-benzenediol) are inactive.
  • Electron-withdrawing groups (Cl, F) enhance stability and membrane penetration. Fluorine’s lipophilicity may improve bioavailability .

Advanced: How can computational modeling predict the reactivity of 3-chloro-4-fluoro-1,2-benzenediol in substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can:

Map electrostatic potential surfaces to identify nucleophilic attack sites.

Calculate activation energies for Cl vs. F substitution. Fluorine’s high electronegativity raises energy barriers, making Cl more reactive .

Simulate transition states to optimize reaction conditions (e.g., solvent polarity, temperature) .

Advanced: How to resolve contradictions in reported antimicrobial activity data for halogenated benzenediols?

Discrepancies often arise from:

  • Test strain variability : Standardize assays using ATCC strains and fixed inoculum sizes.
  • Solubility differences : Use DMSO as a universal solvent and confirm compound stability via HPLC .
  • Substituent positioning : Validate regiochemistry with X-ray or 2D NMR before testing. Meta/para isomers may be misreported as ortho .

Advanced: What safety protocols are recommended for handling 3-chloro-4-fluoro-1,2-benzenediol?

Follow EU regulations (CLP/GHS) for halogenated phenols:

  • PPE : Nitrile gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation.
  • Waste disposal : Neutralize with NaOH before incineration. Documented toxicity data for analogues (e.g., chlorocatechols) suggest potential skin/eye irritation .

Advanced: How do steric and electronic effects influence the regioselectivity of electrophilic attacks on this compound?

  • Hydroxyl groups : Activate the ring for electrophilic substitution, directing incoming groups to ortho/para positions.
  • Fluorine : Deactivates the ring via -I effect, making meta positions more reactive.
  • Chlorine : Exerts a weaker deactivating effect, allowing directed substitution at ortho to hydroxyl groups. Computational models (e.g., Hirshfeld charges) can quantify these effects .

Advanced: Can 3-chloro-4-fluoro-1,2-benzenediol serve as a ligand in coordination chemistry?

Yes. The ortho-diol motif can chelate metals like Fe³⁺ or Cu²⁺:

  • Synthesis : React with metal salts (e.g., CuCl₂) in ethanol to form complexes.
  • Applications : Potential use in catalysis (e.g., oxidation reactions) or as MRI contrast agents. Characterize via UV-Vis (ligand-metal charge transfer bands) and EPR .

Advanced: What spectroscopic techniques are most effective for quantifying trace impurities in this compound?

  • HPLC-UV/FLD : Detect hydroxylated byproducts (e.g., dichlorinated analogues) with a C18 column and gradient elution.
  • ICP-MS : Quantify heavy metal residues (e.g., Pd from catalytic reactions) at ppb levels.
  • NMR-DOSY : Differentiate impurities based on diffusion coefficients .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.